molecular formula C9H11NO2 B8185111 2-[(1S)-1-azaniumylethyl]benzoate

2-[(1S)-1-azaniumylethyl]benzoate

Cat. No.: B8185111
M. Wt: 165.19 g/mol
InChI Key: KYZTUNCFUQURFU-LURJTMIESA-N
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Description

2-[(1S)-1-azaniumylethyl]benzoate is an organic compound that features a benzoate group attached to an azaniumylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-azaniumylethyl]benzoate typically involves the reaction of benzoic acid with an appropriate amine. One common method is the esterification of benzoic acid with (1S)-1-amino-2-hydroxyethane under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-azaniumylethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoate group to a benzyl alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoate compounds.

Scientific Research Applications

2-[(1S)-1-azaniumylethyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-azaniumylethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azaniumylethyl moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1S)-1-phenylethyl]azaniumyl]benzoate
  • **2-[(1S)-1-amino-2-hydroxyethyl]benzoate
  • **2-[(1S)-1-azaniumylmethyl]benzoate

Uniqueness

2-[(1S)-1-azaniumylethyl]benzoate is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets. This makes it a valuable compound for research and industrial applications, as it can exhibit different properties and reactivities compared to similar compounds.

Properties

IUPAC Name

2-[(1S)-1-azaniumylethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZTUNCFUQURFU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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